molecular formula C33H38N6O7 B611139 TAMRA-PEG3-Azide CAS No. 1228100-59-1

TAMRA-PEG3-Azide

Cat. No.: B611139
CAS No.: 1228100-59-1
M. Wt: 630.7
InChI Key: YREJCORUQQJQHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

TAMRA-PEG3-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound, as a linker in PROTACs, enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those targeted by PROTACs . The degradation of these proteins can affect various cellular processes and pathways, depending on the function of the target protein.

Pharmacokinetics

The peg3 chain in the compound is known to enhance solubility and biocompatibility . It is soluble in DMSO and DMF , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . By linking an E3 ubiquitin ligase ligand to a target protein ligand, this compound enables the formation of PROTACs that can degrade specific proteins within cells . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG3-Azide involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) spacer and an azide group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG3-Azide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which retain the fluorescent properties of TAMRA and can be used for various labeling and detection applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREJCORUQQJQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does TAMRA-PEG3-Azide play in the fabrication of biosensing platforms using polyfluorene nanowires?

A1: this compound serves as a fluorescent marker that can be directly attached to the surface of polyfluorene nanowires via click chemistry. [] This allows researchers to visualize the nanowires using confocal microscopy and confirm successful functionalization. The attachment of this compound to the nanowires doesn't just enable visualization; it transforms them into potential biosensing platforms. The fluorescence resonance energy transfer (FRET) that occurs between the TAMRA dye and the nanowire backbone can be harnessed to detect biological events.

Q2: How does the "click chemistry" approach benefit the functionalization of polyfluorene nanowires with this compound?

A2: Click chemistry offers a highly efficient and selective method for attaching the this compound to the alkyne groups present on the surface of the polyfluorene nanowires. [] This specificity ensures that the fluorescent markers are precisely incorporated, maximizing their effectiveness for detection and minimizing potential interference from unwanted side reactions.

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